molecular formula C7H6BrClO3S B2997401 2-Bromo-3-methoxybenzene-1-sulfonyl chloride CAS No. 1261818-17-0

2-Bromo-3-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2997401
CAS No.: 1261818-17-0
M. Wt: 285.54
InChI Key: ORTNPHSZRKQVPB-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6BrClO3S It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Bromo-3-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxybenzene-1-sulfonyl chloride
  • 2-Bromo-5-methoxybenzene-1-sulfonyl chloride
  • 2-Bromo-3-methoxybenzene-1-sulfonyl fluoride

Uniqueness

2-Bromo-3-methoxybenzene-1-sulfonyl chloride is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to different chemical and physical properties compared to its analogs .

Properties

IUPAC Name

2-bromo-3-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTNPHSZRKQVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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